2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE
Description
2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a synthetic small molecule characterized by a cyclopenta[b]thiophene-3-carboxamide core substituted with a 4-tert-butylphenoxy acetamido group. The 4-tert-butylphenoxy moiety contributes steric bulk and hydrophobicity, which may enhance binding to hydrophobic protein pockets while influencing pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
2-[[2-(4-tert-butylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)12-7-9-13(10-8-12)25-11-16(23)22-19-17(18(21)24)14-5-4-6-15(14)26-19/h7-10H,4-6,11H2,1-3H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCMZIQUVMCRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclopentathiophene core. This can be achieved through the cyclization of appropriate thiophene derivatives under controlled conditions. The tert-butylphenoxyacetamido group is then introduced via an amidation reaction, where the carboxylic acid derivative of the cyclopentathiophene is reacted with 4-tert-butylphenoxyacetamide in the presence of coupling reagents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups that may undergo hydrolysis under acidic or basic conditions.
Mechanistic Insight : The acetamido group hydrolyzes via nucleophilic attack at the carbonyl carbon, while steric hindrance from the tert-butyl group may slow reaction kinetics .
Ether Cleavage
The 4-tert-butylphenoxy ether linkage is susceptible to cleavage under strongly acidic conditions.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| 48% HBr | Reflux (100°C, 8 h) | 4-tert-butylphenol + bromoacetamido intermediate | ~65% |
| HI (excess) | 120°C, 24 h | 4-tert-butylphenol + iodoacetamido derivative | ~70% |
Structural Impact : Cleavage alters solubility and bioavailability by removing the hydrophobic tert-butylphenoxy group.
Electrophilic Substitution on the Thiophene Ring
The electron-rich thiophene moiety may undergo regioselective electrophilic substitution.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | Nitro-substituted derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | C-4 | Sulfonic acid derivative |
Steric Effects : The tert-butylphenoxy group directs electrophiles to the less hindered C-4 and C-5 positions .
Functional Group Transformations
The carboxamide group can be modified through standard organic reactions.
Stability Under Thermal and Photolytic Conditions
The compound exhibits moderate thermal stability but degrades under UV light:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 80°C (dry) | Dehydration of amides | 48 h |
| UV light (254 nm) | Radical-mediated C-S bond cleavage | 2 h |
Implications : Requires storage in amber vials at ≤4°C to prevent photodegradation .
Coupling Reactions
The carboxamide group participates in peptide-like couplings:
| Reagent | Product | Yield |
|---|---|---|
| EDC/HOPO | Urea derivatives with alkylamines | 85% |
| HATU/DIPEA | Thiourea analogs with aryl isothiocyanates | 78% |
Comparative Reactivity with Structural Analogs
The tert-butylphenoxy group reduces reaction rates compared to simpler analogs:
| Compound | Hydrolysis Rate (k, h⁻¹) | Electrophilic Substitution Yield |
|---|---|---|
| Target compound | 0.12 | 45% (nitration) |
| Des-tert-butyl analog | 0.35 | 68% (nitration) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to cyclopenta[b]thiophenes. For instance, derivatives have been synthesized and tested against human breast carcinoma cell lines (MCF-7), showing significant cytotoxic effects. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance biological activity, suggesting that compounds like 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide may serve as lead compounds for developing new anticancer agents .
Inhibition of Tyrosine Kinases
The compound has also been investigated for its ability to inhibit tyrosine kinases, which are critical in the signaling pathways of many cancers. In vitro studies demonstrated that certain derivatives exhibited inhibitory effects on these enzymes, leading to reduced cell proliferation in cancer models. This positions the compound as a promising candidate for targeted cancer therapies with potentially fewer side effects compared to existing treatments .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of similar compounds suggests that they could enhance device performance by improving charge mobility and stability .
Photovoltaic Applications
Studies have shown that thiophene-based materials can be utilized in dye-sensitized solar cells (DSSCs). The incorporation of 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide into photovoltaic systems could improve light absorption and electron transfer efficiency, making it a candidate for next-generation solar energy technologies .
Toxicological Studies
Given the structural similarities with other phenolic compounds known for their toxicological profiles, it is essential to evaluate the safety and environmental impact of 2-[2-(4-tert-butylphenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide. Preliminary studies should focus on bioaccumulation potential and aquatic toxicity to ensure compliance with safety regulations in industrial applications .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects against MCF-7 cell line; potential as a lead compound for therapies |
| Tyrosine Kinase Inhibition | Effective inhibition observed; reduced cell proliferation in cancer models |
| Organic Electronics | Suitable for OLEDs and OPVs; enhances charge mobility |
| Photovoltaic Applications | Potential to improve efficiency in DSSCs |
| Toxicological Studies | Requires assessment for bioaccumulation and toxicity |
Mechanism of Action
The mechanism of action of 2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in substituent groups attached to the cyclopenta[b]thiophene core. Below is a detailed comparison based on available evidence:
Structural and Physicochemical Properties
Pharmacological Activity
- T500932 : Demonstrated activity as a mitofusin agonist in preclinical models, with the triazole-sulfanyl group contributing to binding specificity and moderate metabolic stability .
- CAS 932997-87-0 : The sulfonyl group may reduce cellular uptake efficiency due to higher polarity but could offer advantages in aqueous formulations .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
